Methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol (1/1)

Description

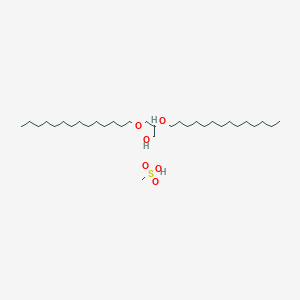

Methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol (1/1) is a 1:1 molecular complex of methanesulfonic acid (MSA, CH₃SO₃H) and 2,3-bis(tetradecyloxy)propan-1-ol. Key properties include:

- CAS Registry Number: 832722-82-4 .

- Molecular Formula: C₃₂H₆₈O₆S.

- Molecular Weight: 580.94 g/mol.

- Functional Groups: Sulfonic acid (from MSA), hydroxyl, and ether groups (from the bis-tetradecyloxy propanol moiety).

- Hydrogen Bonding: 2 H-bond donors and 6 H-bond acceptors .

The compound’s amphiphilic structure—combining MSA’s strong acidity with long alkyl chains—suggests applications in drug delivery, surfactants, or lipid-based formulations.

Properties

CAS No. |

832722-82-4 |

|---|---|

Molecular Formula |

C32H68O6S |

Molecular Weight |

580.9 g/mol |

IUPAC Name |

2,3-di(tetradecoxy)propan-1-ol;methanesulfonic acid |

InChI |

InChI=1S/C31H64O3.CH4O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h31-32H,3-30H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

DQKBLIVGIHCTOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol typically involves the esterification of methanesulfonic acid with 2,3-bis(tetradecyloxy)propan-1-ol. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to achieve the desired product with minimal by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the long-chain alcohol moiety can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

DMRIE/DOPE Lipid System

Structure: (+)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanamidinium bromide complexed with dioleoylphosphatidylethanolamine (DOPE) . Key Differences:

- Counterion : DMRIE uses bromide, while the target compound uses methanesulfonate.

- Charge : DMRIE is cationic due to the amidinium group, whereas the target compound is neutral or weakly acidic.

- Applications : DMRIE/DOPE is used in gene/drug delivery (e.g., Allovectin® for cancer therapy) . The target compound’s lack of a cationic head may limit nucleic acid binding but enhance compatibility with hydrophobic drugs.

Perfluorinated Sulfonic Acid Derivatives

Examples :

- Sodium 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonate (CAS 52584-45-9) .

Key Differences : - Fluorination : Perfluorinated chains confer extreme chemical/thermal stability and hydrophobicity, unlike the target compound’s hydrocarbon chains.

- Applications: Fluorinated sulfonates are used in ion-exchange membranes (e.g., Nafion®). The target compound’s non-fluorinated structure may offer biodegradability advantages but lower stability .

Methanesulfonic Acid (MSA) Alone

Properties :

- Molecular Weight : 96.10 g/mol .

- Solubility: Highly water-soluble (70% aqueous solution) . Contrast: Complexation with bis-tetradecyloxy propanol reduces water solubility but introduces amphiphilicity, enabling micelle or liposome formation.

Physicochemical and Functional Comparison

Table 1: Key Properties of Target Compound and Analogues

Research Findings and Implications

- Self-Assembly: The target compound’s H-bonding capacity (2 donors, 6 acceptors) and alkyl chains may drive micelle formation, similar to DMRIE/DOPE but without cationic charge .

- Acidity Modulation : MSA’s strong acidity (pKa ~ -1.9) is likely attenuated in the complex, improving biocompatibility for drug delivery .

- Thermal Stability : Unlike perfluorinated sulfonates, the target compound’s hydrocarbon chains may degrade at lower temperatures (~200–300°C), limiting high-temperature applications .

Biological Activity

Methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol (1/1) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methanesulfonic acid moiety and a long-chain aliphatic alcohol. The molecular formula is , with a molecular weight of approximately 485.85 g/mol. Its hydrophobic nature due to the tetradecyloxy groups suggests potential applications in biological systems, particularly in membrane interactions.

- Membrane Interaction : The long hydrophobic chains facilitate interaction with lipid membranes, potentially affecting membrane fluidity and permeability. This property is crucial for its role as a surfactant or emulsifier in biological systems.

- Antimicrobial Properties : Preliminary studies indicate that methanesulfonic acid derivatives exhibit antimicrobial activity against various pathogens. This may be attributed to the disruption of microbial cell membranes.

- Immunomodulatory Effects : There is emerging evidence suggesting that this compound may influence immune responses, possibly enhancing the activity of dendritic cells and modulating cytokine production.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methanesulfonic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Immunomodulation

Research conducted on dendritic cells highlighted that treatment with methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol enhanced the expression of co-stimulatory molecules (CD80/CD86) and increased IL-12 production. This suggests a potential for use in immunotherapy applications.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate low acute toxicity; however, long-term exposure effects remain to be fully elucidated. Standard protocols for assessing cytotoxicity in vitro have shown no significant adverse effects at concentrations below 500 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.